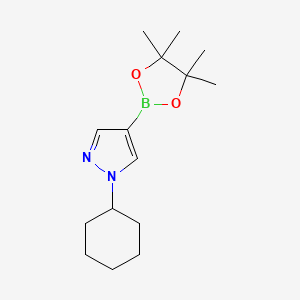
2-Hydrazino-4-(piperidin-1-ylcarbonyl)pyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyridine derivatives, such as 2-Hydrazino-4-(piperidin-1-ylcarbonyl)pyridine, often involves the use of Grignard reagents. These reagents are added to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C. This process yields 2-substituted pyridines. By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis
The molecular structure of 2-Hydrazino-4-(piperidin-1-ylcarbonyl)pyridine is defined by its molecular formula, C11H16N4O.Applications De Recherche Scientifique
Synthesis and Molecular Docking
A series of novel pyridine derivatives, including ones based on 2-hydrazino-4-(piperidin-1-ylcarbonyl)pyridine, were synthesized for molecular docking and in vitro screenings against GlcN-6-P synthase. These compounds demonstrated moderate to good binding energies and exhibited antimicrobial and antioxidant activities (Flefel et al., 2018).
Synthesis of Quinazolinone Hydrazones
Hydrazones derived from 2-hydrazino-4-(piperidin-1-ylcarbonyl)pyridine were synthesized through condensation with D-sugars, demonstrating a straightforward approach for preparing such derivatives under mild conditions (Abdel-megeed et al., 2014).
Antibacterial and Antitumor Activity
The synthesis of pyridine hydrazyl thiazole metal complexes, including derivatives of 2-hydrazino-4-(piperidin-1-ylcarbonyl)pyridine, led to the discovery of compounds with specificity for certain bacteria and cancer cell lines. This indicates potential applications in pharmaceutical development (Zou et al., 2020).
Fluorescent Sensors
Novel hydrazide-based fluorescent sensors derived from 2-hydrazino-4-(piperidin-1-ylcarbonyl)pyridine were created for detecting Cu2+ and Hg2+ in aqueous solution. These sensors displayed high sensitivity and selectivity, with potential for environmental monitoring applications (Wang et al., 2014).
Antimalarial Activity
In vitro and in silico studies revealed that 2-(2-hydrazinyl)thiazole derivatives, including those based on 2-hydrazino-4-(piperidin-1-ylcarbonyl)pyridine, showed significant antimalarial activity. This opens avenues for the development of new antimalarial agents (Makam et al., 2014).
Propriétés
IUPAC Name |
(2-hydrazinylpyridin-4-yl)-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c12-14-10-8-9(4-5-13-10)11(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOSDEOAZBMHQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=NC=C2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazino-4-(piperidin-1-ylcarbonyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![7-Iodo-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1399406.png)
![1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B1399407.png)

